molecular formula C27H25FN4O4 B6514510 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892292-53-4

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6514510
CAS RN: 892292-53-4
M. Wt: 488.5 g/mol
InChI Key: NRWZWIMDUUVTFB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, a quinazoline ring, and aromatic rings with fluorine and methoxy substituents . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Quinazoline is an organic compound with a two fused six-membered benzene rings where two carbon atoms are replaced by nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and quinazoline rings, along with the fluorophenyl and methoxyphenyl substituents . The exact structure would depend on the specific locations of these substituents on the rings.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity . The exact properties would need to be determined experimentally.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Based on its components, it could potentially cause skin and eye irritation, and it could be harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. Given the biological activity of many piperazine and quinazoline derivatives, it could potentially be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4/c1-36-20-9-6-18(7-10-20)17-32-26(34)21-11-8-19(16-23(21)29-27(32)35)25(33)31-14-12-30(13-15-31)24-5-3-2-4-22(24)28/h2-11,16H,12-15,17H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWZWIMDUUVTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

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